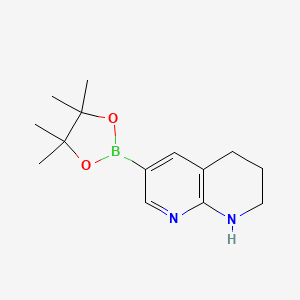

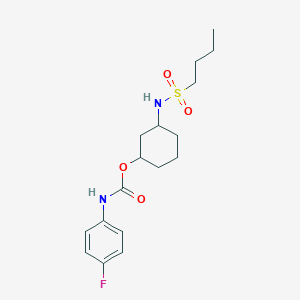

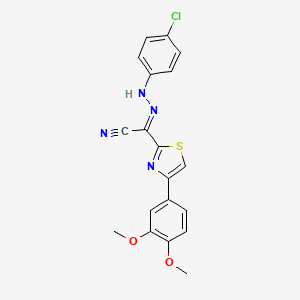

3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile, also known as MBP, is an important organic compound that is used in a variety of scientific research applications. It has a wide range of uses in laboratories, ranging from its use as a biochemical reagent for the synthesis of various compounds to its use as a biochemical probe for the elucidation of biochemical pathways and physiological effects.

科学的研究の応用

Preconcentration and Trace Metal Determination

3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile has been utilized in the preconcentration of trace amounts of metal ions such as Pb(II), Cu(II), and Cd(II). This application involves modifying octadecyl silica membrane disks with 2-mercapto-benzoimidazole for efficient extraction and flame atomic absorption spectrometric determination of these metal ions in various samples, including water and food samples (Golbedaghi et al., 2012).

Antimicrobial Agent Synthesis

Another significant application of derivatives of benzoimidazole, which includes this compound, is in the synthesis of antimicrobial agents. For instance, novel isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides have been synthesized and shown to exhibit superior in vitro antimicrobial activities against various bacteria and fungi (Rajanarendar et al., 2008).

Inhibitor of Nucleic Acid Synthesis

2-Mercapto-l-(β-4-pyridethyl) benzimidazole, a derivative of benzoimidazole, has been found to inhibit the incorporation of uridine and thymidine into RNA and DNA in cell cultures. This inhibitory effect is reversible and seems to be connected with the reversible fragmentation of nucleoli when added to cell cultures (Bucknall & Carter, 1967).

Corrosion Inhibition

Benzoimidazole derivatives, including 2-mercapto-benzoimidazole, have been explored as corrosion inhibitors. A study on the inhibition of Type 304 stainless steel corrosion in sulfuric acid by benzoazole derivatives shows that these compounds can effectively inhibit corrosion, with their efficiency depending on the heteroatom and type of side group (Al-Mayouf et al., 2001).

Laser Dye Synthesis

Benzoimidazole derivatives have been utilized in the synthesis of laser dyes. A method for synthesizing 3-(1H-benzoimidazol-2-yl) coumarin-2-one derivatives, important dyes in industries, has been developed under microwave irradiation, providing an efficient and high-yield process (Bakhtiari et al., 2014).

特性

IUPAC Name |

3-(2-sulfanylidene-3H-benzimidazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,7H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDPCQYRGYIUJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2382345.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2382347.png)

![3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B2382348.png)

![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2382357.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2382359.png)

![5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2382361.png)